molecular formula C19H17N5O5S2 B2966752 N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide CAS No. 851945-42-1

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide

Cat. No.: B2966752
CAS No.: 851945-42-1
M. Wt: 459.5
InChI Key: AFAPWMRCFMPQBV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the formula C19H19N3O5S . It is part of the aromatic amide family .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring. This core is substituted with a 3-methyl-5-oxo group and a phenyl group that is further substituted with a sulfamoyl group and a 3,4-dimethyl-5-isoxazolyl group .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

  • Novel heterocyclic compounds containing a sulfonamido moiety, which are suitable for use as antibacterial agents, have been synthesized. These compounds have shown high antibacterial activities in certain cases (Azab, Youssef, & El-Bordany, 2013).

Studies in Heterocyclic Chemistry

  • Research has been conducted on the synthesis of derivatives of the isoxazole[4.5-d]pyrimidine ring system. These studies are important for understanding the chemical properties and potential applications of such compounds (Desimoni, Grünanger, & Finzi, 1967).

Utility in Heterocyclic Synthesis

  • Enaminonitriles have been used in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in different fields of chemistry and biology (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial Agent Development

  • A study on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for potential use as antimicrobial agents was reported. Some compounds were found to have moderate to high activities (Darwish, 2014).

Biochemical Impacts and Insecticidal Applications

  • Research on the synthesis and biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, has been conducted. This highlights the potential application of such compounds in agriculture (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for this compound are not clear from the available resources. It could potentially be studied for various applications, given its complex structure and the presence of functional groups common in pharmaceutical compounds .

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S2/c1-10-9-30-19-20-8-15(18(26)24(10)19)16(25)21-13-4-6-14(7-5-13)31(27,28)23-17-11(2)12(3)22-29-17/h4-9,23H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAPWMRCFMPQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide
Reactant of Route 3
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide
Reactant of Route 4
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide
Reactant of Route 5
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide
Reactant of Route 6
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide

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